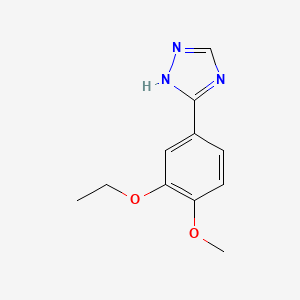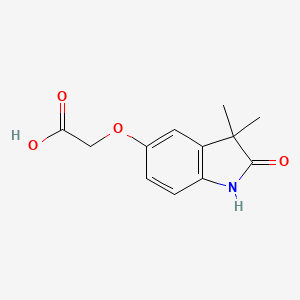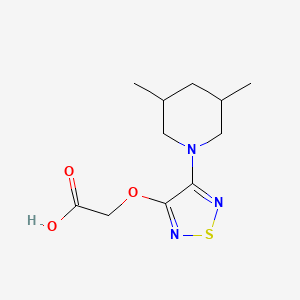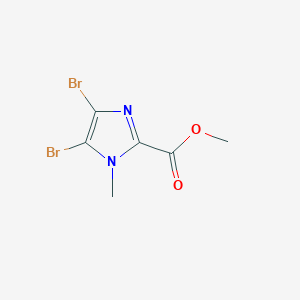
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with an amino group and a carboxamide group, along with a dichlorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino and carboxamide groups. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-methyl ester
Uniqueness
Compared to similar compounds, 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8Cl2N4O |
|---|---|
Poids moléculaire |
271.10 g/mol |
Nom IUPAC |
5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H8Cl2N4O/c11-7-2-1-5(3-8(7)12)16-9(13)6(4-15-16)10(14)17/h1-4H,13H2,(H2,14,17) |
Clé InChI |
QVFMFXOGYLDTDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)N)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)

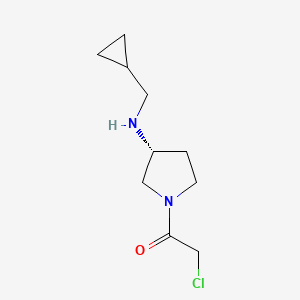

![6-Bromo-3-(methylthio)benzo[B]thiophene](/img/structure/B11793765.png)

